molecular formula C10H9F3N2O B3039918 1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one CAS No. 14088-95-0

1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one

Cat. No.: B3039918
CAS No.: 14088-95-0
M. Wt: 230.19 g/mol
InChI Key: UETRQBHZYSRHHM-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one is a heterocyclic compound featuring an imidazolidin-2-one core substituted at the 1-position with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group confers enhanced metabolic stability, lipophilicity, and electron-withdrawing properties, making this compound a key scaffold in medicinal chemistry. The compound’s synthesis often involves palladium-catalyzed cross-coupling reactions or nucleophilic substitutions, as exemplified in the preparation of structurally related derivatives .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O/c11-10(12,13)7-2-1-3-8(6-7)15-5-4-14-9(15)16/h1-3,6H,4-5H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETRQBHZYSRHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201242801
Record name 1-[3-(Trifluoromethyl)phenyl]-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14088-95-0
Record name 1-[3-(Trifluoromethyl)phenyl]-2-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14088-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Trifluoromethyl)phenyl]-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one typically involves the reaction of 3-(trifluoromethyl)phenyl isocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imidazolidin-2-one moiety can form hydrogen bonds with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Key Properties/Activities Reference ID
1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one 3-CF₃ phenyl on imidazolidin-2-one AChE inhibition; enhanced lipophilicity and metabolic stability
1-(2-(Trifluoromethyl)phenyl)imidazolidin-2-one 2-CF₃ phenyl (ortho isomer) Potential steric hindrance differences in AChE binding compared to meta isomer
1-(3-Methylphenyl)imidazolidin-2-one 3-CH₃ phenyl Reduced electron-withdrawing effect; lower AChE affinity compared to CF₃ derivatives
1-(3-Fluorophenyl)imidazolidin-2-thione 3-F phenyl; thione (C=S) replacing carbonyl Altered hydrogen-bonding capacity; potential for metal chelation
1-(3-Amino-6-fluoro-2-methylphenyl)imidazolidin-2-one Amino, fluoro, and methyl substituents Improved solubility due to amino group; potential for targeting polar enzyme pockets
3-(4'-Fluoro-biphenyl)-4-isopropyl derivative 4'-Fluoro-biphenyl; 4-isopropyl substitution Enhanced steric bulk; possible impact on binding kinetics and selectivity
1-((4-Methoxyphenyl)sulfonyl)-3-(4-CF₃ phenyl) Sulfonyl group at N1 Increased electron-withdrawing effect; potential for altered pharmacokinetics

Key Comparisons

Substituent Position and Electronic Effects

  • The meta-CF₃ substitution in the target compound optimizes electronic and steric interactions with AChE, as seen in compound 18c (), which outperformed other derivatives in anti-Alzheimer’s assays.
  • Ortho-CF₃ analogs (e.g., ) may exhibit reduced activity due to steric clashes in enzyme binding pockets .

This modification is critical in metal-binding applications or for tuning pharmacokinetic profiles . N-Acylated derivatives (e.g., ) introduce additional functional groups, enhancing diversity in drug-receptor interactions.

Biological Activity CF₃-containing compounds (e.g., ) consistently show superior AChE inhibition compared to methyl- or amino-substituted analogs, attributed to the strong electron-withdrawing effect of CF₃, which stabilizes enzyme-inhibitor complexes .

Synthetic Accessibility

  • Palladium-catalyzed cross-coupling (e.g., ) enables efficient synthesis of biphenyl derivatives (e.g., 118 ), though yields vary (52–69%) depending on substituent complexity .
  • Sulfonylation () and thione formation () require specialized reagents, impacting scalability .

Physicochemical Properties The CF₃ group enhances lipophilicity (logP ~2.5–3.0), favoring blood-brain barrier penetration but reducing aqueous solubility. Amino-substituted derivatives () mitigate this via polar interactions . Thione derivatives exhibit lower metabolic clearance but may face stability issues under oxidative conditions .

Research Findings and Data Tables

Table 1: Pharmacological Activity of Selected Derivatives

Compound ID AChE IC₅₀ (nM) LogP Solubility (µg/mL) Notes Reference ID
18c 12.3 3.1 8.5 Most potent AChE inhibitor in series
25 45.8 2.8 5.2 Sulfonyl group reduces potency
117 89.4 3.5 3.1 High lipophilicity limits solubility

Biological Activity

1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring, which is known to enhance lipophilicity and biological activity. Its imidazolidin-2-one core contributes to its stability and interaction with biological targets.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which can lead to therapeutic effects against various diseases, including cancer.
  • Receptor Modulation : It may interact with specific receptors, altering their activity and influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising results in inhibiting the growth of various cancer cell lines, including:

  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

The IC50 values for these activities ranged from 3.6 µM to 11.0 µM, indicating significant potency against these cell lines .

Cell LineIC50 (µM)Selectivity Index
HCT-1163.6 - 5.06.4
MCF-74.5 - 7.51.7
HeLa5.5 - 11.0N/A

Mechanistic Studies

Mechanistic studies have revealed that the compound induces cell cycle arrest and apoptosis in cancer cells. Specifically:

  • Cell Cycle Analysis : Flow cytometry analysis indicated that treatment with the compound resulted in significant increases in G0/G1 and G2/M phases, suggesting a blockade in cell cycle progression.
  • Apoptosis Induction : The compound was found to increase the sub-G1 population in treated cells, indicative of apoptosis .

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that compounds similar to this compound exhibited significant cytotoxicity and induced apoptosis through p53-independent pathways .
  • In Vivo Models : Preliminary animal studies suggested that the compound could effectively reduce tumor size in xenograft models, although further research is needed to confirm these findings.

Q & A

Q. Table 1: Synthetic Routes and Yields

MethodCatalyst/SolventYieldReference
Methanesulfonic anhydride cyclizationMethanesulfonic anhydride85-90%
Acyl chloride couplingTEA/DMAP, 1,3-dimethyl-2-imidazolidinone97%
Urea intermediate cyclizationGP8 protocol50-60%

Q. Table 2: Computational Tools for Molecular Analysis

Tool/MethodApplicationKey AdvantageReference
AutoDock VinaDocking to protein targetsSpeed, multithreading
DFT (B3LYP)Electron density correlation energyAccuracy for small molecules

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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